1-Pent-1-enylpyrrolidine
Description
1-Pent-1-enylpyrrolidine (IUPAC name: 1-(pent-1-en-1-yl)pyrrolidine) is a pyrrolidine derivative featuring a pentenyl substituent at the nitrogen atom. Pyrrolidine, a five-membered saturated amine ring, is modified here by the addition of a linear unsaturated hydrocarbon chain (pent-1-enyl).
Properties
CAS No. |
13937-90-1 |
|---|---|
Molecular Formula |
FeMnO3- |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-pent-1-enylpyrrolidine |
InChI |
InChI=1S/C9H17N/c1-2-3-4-7-10-8-5-6-9-10/h4,7H,2-3,5-6,8-9H2,1H3 |
InChI Key |
GJCHANJVVGOMLB-UHFFFAOYSA-N |
SMILES |
CCCC=CN1CCCC1 |
Canonical SMILES |
CCCC=CN1CCCC1 |
Synonyms |
1-(1-Pentenyl)pyrrolidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Pent-1-enylpyrrolidine with two analogous pyrrolidine derivatives: 1-(1-Cyclopenten-1-yl)pyrrolidine and (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine . Key differences in substituent groups, molecular geometry, and inferred properties are highlighted.
Table 1: Structural and Functional Comparison
Critical Analysis of Structural Impact
Substituent Geometry: The linear pentenyl chain in this compound provides flexibility, favoring reactions at the terminal alkene. In contrast, the cyclopentenyl group in 1-(1-Cyclopenten-1-yl)pyrrolidine introduces ring strain and planar rigidity, which may enhance electrophilic addition rates .
Electronic Effects :
- Pyrrolidine’s nitrogen lone pair is less sterically hindered in this compound due to the linear substituent, whereas the cyclopentenyl group in the NIST compound may slightly reduce nucleophilicity via conjugation with the ring’s double bond .
Chirality and Stereoselectivity :
- Only the TCI compound [(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine] exhibits chirality, making it suitable for enantioselective synthesis. The absence of chiral centers in the other two compounds limits their utility in asymmetric applications .
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